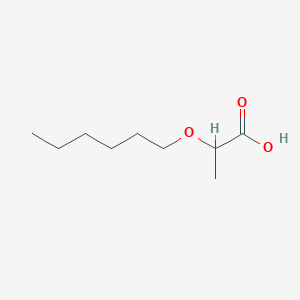
2-(Hexyloxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hexyloxy)propanoic acid is a chemical compound with the molecular formula C9H18O3 and a molecular weight of 174.24 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(Hexyloxy)propanoic acid consists of a propionic acid molecule where one of the hydrogen atoms is replaced by a hexyloxy group . The InChI code for this compound is 1S/C9H18O3/c1-3-4-5-6-7-12-8(2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11) and the InChI key is DPHRJRNNUWUSSV-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 2-Acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative of 2-hexyloxypropanoic acid, is synthesized for improved chemical stability and liposolubility. Its crystal structure and stereochemistry have been analyzed, showing potential in chemical research and applications (Chen et al., 2016).
Intermolecular Interactions and Crystal Structures
- The study of hydrogen bonded co-crystalline adducts of compounds like 2-propanol and propanoic acid has revealed insights into the formation of complex structures, which are important in understanding molecular interactions in various chemical processes (Alshahateet et al., 2004).
Phenolic Compounds and Anti-inflammatory Activities
- New phenolic compounds, including derivatives of 2-hexyloxypropanoic acid, have been isolated and tested for their anti-inflammatory effects. These findings contribute to the chemical information of certain plant leaves and their potential medical applications (Ren et al., 2021).
Antimicrobial Activity of Derivatives
- Derivatives of 2-hexyloxypropanoic acid have been synthesized and evaluated for their antibacterial activities, showing effectiveness against various Gram-negative and Gram-positive bacteria. This research suggests potential applications in antimicrobial treatments (Zhang et al., 2011).
Use in pH-Sensitive Hydrogels for Drug Delivery
- A novel pH-sensitive poly (2-(acryloyloxy) propanoic acid) hydrogel, derived from lactic acid, shows promising characteristics for drug delivery applications. The hydrogel exhibits significant pH sensitivity, making it suitable for controlled drug release (Deng et al., 2012).
Herbicide Analysis and Environmental Impact
- Phenoxy acid herbicides, including derivatives of propanoic acid, have been studied for their environmental impact and detection methods in water samples. This research is crucial for understanding the ecological effects of these compounds and for developing effective detection techniques (Nuhu et al., 2012).
Direcciones Futuras
Future research could focus on exploring the electrochemical oxidation of 2-(Hexyloxy)propanoic acid and similar compounds as an alternative pathway for the production of valuable chemicals . This could potentially provide a green route for the preparation of these chemicals, contributing to the transition of the chemical industry to renewable energy sources .
Propiedades
IUPAC Name |
2-hexoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-7-12-8(2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHRJRNNUWUSSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hexyloxy)propanoic acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2667037.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2667038.png)
![4-[2-(1,2,5-Dithiazepan-5-yl)ethylsulfonyl]benzonitrile](/img/structure/B2667040.png)
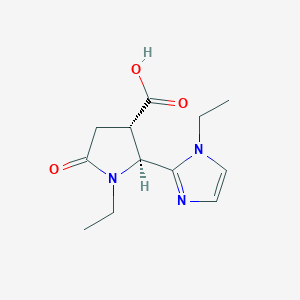
![6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2667043.png)
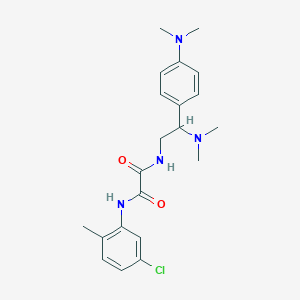
![2-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2667047.png)
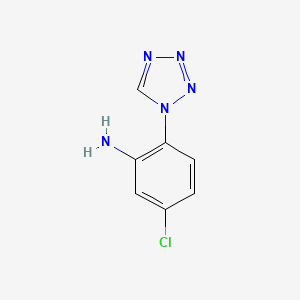
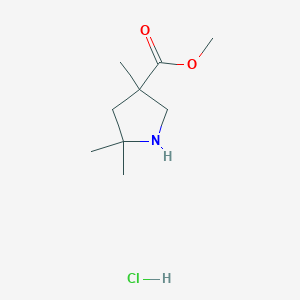
![(1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)
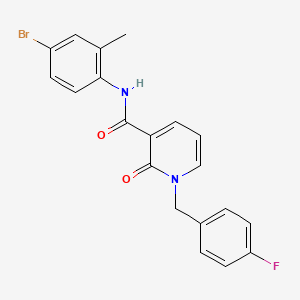
![3-Oxatricyclo[3.3.1.0,1,5]nonane-2,4-dione](/img/structure/B2667058.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2667059.png)
![1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2667060.png)